molecular formula C16H11Cl2NOS B1420573 2-(5-Chloro-2-thienyl)-6-ethylquinoline-4-carbonyl chloride CAS No. 1160257-20-4

2-(5-Chloro-2-thienyl)-6-ethylquinoline-4-carbonyl chloride

Cat. No. B1420573
M. Wt: 336.2 g/mol
InChI Key: WXFHTORNLNVNRN-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It also contains a thiophene ring, which is a sulfur-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would likely include a quinoline ring, a thiophene ring, and a carbonyl chloride group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbonyl chloride group, which is typically very reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with a carbonyl chloride group are typically polar and may be reactive .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Derivatives: The compound is used as a precursor for synthesizing various novel derivatives. For instance, Navabeh and Marziyeh (2015) demonstrated the synthesis and characterization of novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide derivatives, highlighting the versatility of quinoline derivatives in chemical synthesis (Navabeh & Marziyeh, 2015).

Analytical Chemistry

  • Fluorescence Derivatization Reagent: A related compound, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, has been identified as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, as explored by Yoshida, Moriyama, and Taniguchi (1992) (Yoshida, Moriyama, & Taniguchi, 1992).

Organic Chemistry

  • Chlorination and Derivative Formation: Cziáky (1991) investigated the chlorination of 2-chloroquinoline-3-carbaldehydes, leading to the formation of 2-chloroquinoline-3-carbonyl chlorides, which are similar to the compound . This research underscores the importance of such compounds in the synthesis of chlorinated quinoline derivatives (Cziáky, 1991).

Catalysis and Chemical Reactions

  • Catalytic Applications: Yoon et al. (2006) synthesized a chiral C2-symmetric NCN ligand, which is structurally related to quinoline derivatives. This ligand was used in catalytic asymmetric aldol and silylcyanation reactions, showcasing the potential application of quinoline derivatives in asymmetric catalysis (Yoon et al., 2006).

Pharmaceutical Chemistry

  • Antimicrobial Agent Synthesis: Khalil et al. (2000) explored the synthesis of 5-carbonyl-(4-amino-3-cyanothiophene-2-thio-5-yl)-8-hydroxyquinoline as a potential antimicrobial agent. This research highlights the potential of quinoline derivatives in the development of new antimicrobial compounds (Khalil, Yanni, Gaber, & Abdel-Mohsen, 2000).

Safety And Hazards

Based on the components of the compound, it’s possible that it could be hazardous. For example, compounds containing a carbonyl chloride group can be harmful if inhaled, swallowed, or in contact with skin .

Future Directions

The future directions for this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, future research could focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-6-ethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NOS/c1-2-9-3-4-12-10(7-9)11(16(18)20)8-13(19-12)14-5-6-15(17)21-14/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFHTORNLNVNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701187337
Record name 2-(5-Chloro-2-thienyl)-6-ethyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701187337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-2-thienyl)-6-ethylquinoline-4-carbonyl chloride

CAS RN

1160257-20-4
Record name 2-(5-Chloro-2-thienyl)-6-ethyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160257-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Chloro-2-thienyl)-6-ethyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701187337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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